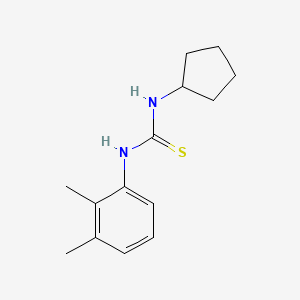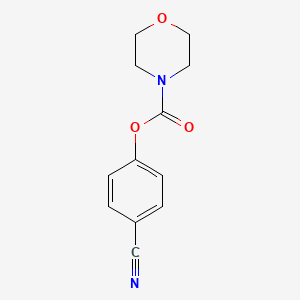
2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide, also known as CTQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide involves the inhibition of various enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It also inhibits the activity of protein kinase C, a signaling molecule involved in cell growth and differentiation. This compound has also been shown to activate the p53 pathway, a tumor suppressor pathway that induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, this compound induces apoptosis in cancer cells, inhibits cell proliferation, and reduces tumor growth. In bacterial infections, this compound inhibits bacterial growth and biofilm formation. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide is its broad-spectrum activity against various diseases, making it a promising candidate for drug development. Additionally, this compound has been shown to have low toxicity in animal studies, indicating its potential safety for human use. However, one limitation of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
For 2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide research include the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to investigate its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. The development of novel formulations and delivery methods for this compound could also improve its bioavailability and efficacy. Finally, the elucidation of its mechanism of action could provide insights into the development of new drugs targeting similar pathways.
Synthesemethoden
The synthesis of 2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide involves the reaction of 2-cyclopropyl-4-quinolinecarboxylic acid hydrazide with 3-thiophenecarboxaldehyde in the presence of a catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to form the final product. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in the treatment of cancer, bacterial infections, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It achieves this by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Additionally, this compound has been investigated for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-cyclopropyl-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c22-18(21-19-10-12-7-8-23-11-12)15-9-17(13-5-6-13)20-16-4-2-1-3-14(15)16/h1-4,7-11,13H,5-6H2,(H,21,22)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNDZUPTKYYUQI-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(4-biphenylylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5875775.png)
![4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5875783.png)
![4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5875788.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5875802.png)


![4-methyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5875832.png)


